molecular formula C11H16N2O3S2 B7077795 N-[2-(1,3-thiazol-2-ylsulfonyl)ethyl]cyclopentanecarboxamide

N-[2-(1,3-thiazol-2-ylsulfonyl)ethyl]cyclopentanecarboxamide

Cat. No.: B7077795
M. Wt: 288.4 g/mol
InChI Key: VXMHLBLQXOXAQY-UHFFFAOYSA-N
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Description

N-[2-(1,3-thiazol-2-ylsulfonyl)ethyl]cyclopentanecarboxamide is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea . The reaction conditions often include the use of solvents like ethanol or acetic acid and heating to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production of thiazole derivatives, including N-[2-(1,3-thiazol-2-ylsulfonyl)ethyl]cyclopentanecarboxamide, often employs microwave-assisted synthesis to enhance reaction rates and yields . This method is advantageous due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,3-thiazol-2-ylsulfonyl)ethyl]cyclopentanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at specific positions on the ring .

Scientific Research Applications

N-[2-(1,3-thiazol-2-ylsulfonyl)ethyl]cyclopentanecarboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1,3-thiazol-2-ylsulfonyl)ethyl]cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interfere with viral replication processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1,3-thiazol-2-ylsulfonyl)ethyl]cyclopentanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonyl and carboxamide groups enhance its solubility and reactivity, making it a versatile compound for various applications .

Properties

IUPAC Name

N-[2-(1,3-thiazol-2-ylsulfonyl)ethyl]cyclopentanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3S2/c14-10(9-3-1-2-4-9)12-6-8-18(15,16)11-13-5-7-17-11/h5,7,9H,1-4,6,8H2,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXMHLBLQXOXAQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NCCS(=O)(=O)C2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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